Sodium Metaborate Octahydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

35585-58-1 |

|---|---|

分子式 |

BH16NaO10 |

分子量 |

209.92 g/mol |

IUPAC 名称 |

sodium;oxido(oxo)borane;octahydrate |

InChI |

InChI=1S/BO2.Na.8H2O/c2-1-3;;;;;;;;;/h;;8*1H2/q-1;+1;;;;;;;; |

InChI 键 |

SHNJHLWLAGUBOV-UHFFFAOYSA-N |

SMILES |

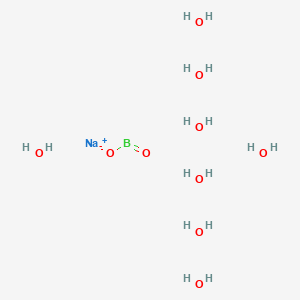

B(=O)[O-].O.O.O.O.O.O.O.O.[Na+] |

规范 SMILES |

B(=O)[O-].O.O.O.O.O.O.O.O.[Na+] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Sodium Metaborate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the crystal structure of hydrated sodium metaborate (B1245444). While specific crystallographic data for sodium metaborate octahydrate (NaBO₂·8H₂O) is not extensively available in peer-reviewed literature, this document provides a comprehensive overview of the structural analysis of closely related and well-characterized hydrates, namely the dihydrate and tetrahydrate forms. The experimental protocols and data presentation herein serve as a foundational reference for the crystallographic study of borate (B1201080) compounds.

Introduction to Sodium Metaborate Hydrates

Sodium metaborate is a versatile inorganic compound that exists in various states of hydration.[1] These hydrated forms are not merely simple salts with entrapped water molecules; their crystal structures often reveal complex anionic arrangements and intricate hydrogen-bonding networks. For instance, the tetrahydrate is more accurately represented by the formula Na[B(OH)₄]·2H₂O, indicating a tetrahydroxyborate anion rather than a simple metaborate ion.[2] This structural nuance is crucial for understanding the chemical and physical properties of these compounds. While the octahydrate form is commercially available, its detailed crystal structure has not been fully elucidated in publicly accessible crystallographic databases.

Crystal Structure of Sodium Metaborate Dihydrate (NaBO₂·2H₂O)

The dihydrate of sodium metaborate has been a subject of crystallographic studies.[1] Its structure provides insight into the coordination environment of the sodium and boron atoms and the role of water molecules in stabilizing the crystal lattice.

Crystallographic Data

The crystal structure of sodium metaborate dihydrate has been determined to be triclinic.[1] Key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1] |

| Unit Cell Dimensions | a = 6.78 Å, b = 10.58 Å, c = 5.88 Å | [1] |

| α = 91.5°, β = 122.5°, γ = 89° | [1] | |

| Formula Units (Z) | 4 | [1] |

| Density (calculated) | 1.905 g/cm³ | [1] |

Crystal Structure of Sodium Metaborate Tetrahydrate (Na[B(OH)₄]·2H₂O)

The tetrahydrate is another well-characterized hydrate (B1144303) of sodium metaborate. Its structure is a prime example of the complexity of hydrated borates, featuring a tetrahedral tetrahydroxyborate anion.[2]

Crystallographic Data

Similar to the dihydrate, the tetrahydrate crystallizes in the triclinic system.[2] The crystallographic data is presented below.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [2] |

| Unit Cell Dimensions | a = 5.86 Å | [2] |

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a hydrated salt like this compound involves a series of well-defined experimental steps. The following is a generalized protocol for single-crystal X-ray diffraction, the primary technique for such analyses.

Synthesis and Crystal Growth

-

Synthesis: Sodium metaborate hydrates can be synthesized by reacting borax (B76245) (sodium tetraborate) with sodium hydroxide (B78521) in an aqueous solution.[3] The degree of hydration is controlled by the crystallization temperature.[1]

-

Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution at a controlled temperature. The solution is left undisturbed to allow for the formation of well-defined crystals.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete set of diffraction data from all possible orientations.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using computational methods. The initial structural model is then refined to achieve the best possible fit with the experimental data.

Logical Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a compound like this compound follows a logical progression from synthesis to final structural analysis. This workflow is visualized in the diagram below.

Caption: Experimental workflow for the determination of the crystal structure of this compound.

Conclusion

While a definitive crystal structure for this compound remains to be fully detailed in the scientific literature, the analysis of its dihydrate and tetrahydrate counterparts provides a solid foundation for understanding the structural chemistry of hydrated borates. The experimental protocols outlined in this guide are standard for the elucidation of such crystal structures. Further research involving the single-crystal X-ray diffraction of this compound is necessary to fully characterize its atomic arrangement and hydrogen-bonding motifs, which would be of significant interest to the materials science and chemical research communities.

References

thermodynamic properties of sodium metaborate octahydrate solutions

An In-depth Technical Guide to the Thermodynamic Properties of Sodium Metaborate (B1245444) Octahydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous solutions of sodium metaborate octahydrate. Sodium metaborate, particularly in its hydrated forms, serves various industrial roles, including as a buffering agent, a component in adhesives, and in textile processing.[1][2] A thorough understanding of its thermodynamic behavior in solution is critical for optimizing these applications and for the development of new formulations. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the workflow for property determination.

Physicochemical and Thermodynamic Data

Sodium metaborate can exist in several hydrated forms, with the octahydrate (NaBO₂·4H₂O, sometimes written as Na₂B₂O₄·8H₂O) and the tetrahydrate (NaBO₂·2H₂O) being common commercial forms.[1][3] The octahydrate form consists of white, crystalline granules and is highly soluble in water, which allows for the preparation of solutions with a high concentration of borate (B1201080) ions.[1][4]

General Properties

The fundamental properties of this compound are essential for preparing solutions and for subsequent thermodynamic analysis.

| Property | Value | Source |

| Molecular Formula | NaBO₂·4H₂O | [1][4] |

| Molecular Weight | 137.88 g/mol | [1][4] |

| Appearance | White crystalline granules | [1][4] |

| Specific Gravity | 1.74 | [1][4] |

| Water of Crystallization | 52.26% | [4] |

Solubility Data

The solubility of sodium metaborate is temperature-dependent. The octahydrate is the stable form in contact with saturated solutions at temperatures between 11.5 and 53.6 °C.[5] Above 53.6 °C, the dihydrate becomes the stable phase.[5][6] The dissolution process for the tetrahydrate and dihydrate forms is endothermic, as indicated by increasing solubility with temperature up to 105°C.[7]

| Temperature (°C) | Temperature (°F) | Solubility (% by weight as NaBO₂·4H₂O) |

| 0 | 32 | 30.4 |

| 5 | 41 | 32.9 |

| 10 | 50 | 35.6 |

| 15 | 59 | 38.8 |

Data sourced from the Sodium Metaborate 8 Mol Product Data Sheet, which corresponds to the octahydrate form.[4]

pH of Aqueous Solutions

Sodium metaborate solutions are alkaline and act as excellent buffering agents.[4] The pH increases moderately with concentration.

| Concentration (% by weight) | pH at 20°C (68°F) |

| 0.1 | 10.52 |

| 0.5 | 10.8 |

| 1.0 | 11.0 |

| 2.0 | 11.3 |

| 4.0 | 11.4 |

| 10.0 | 11.8 |

| 15.0 | 12.0 |

Data for sodium metaborate tetrahydrate, which exhibits similar pH characteristics.[3]

Viscosity and Enthalpy Data

Quantitative data for the viscosity and enthalpy of this compound solutions are less commonly tabulated in general reference materials but can be determined experimentally. Viscosity data can be analyzed using Jones-Dole type correlations to understand ion-solvent and ion-ion interactions.[8] The integral heats of solution (ΔH), entropies of solution (ΔS), and free enthalpies of solution (ΔG) for the NaBO₂-H₂O system have been calculated over a wide range of concentrations and temperatures, showing complex dependencies.[9] For instance, the enthalpy of solution may become negative only for very dilute solutions at high temperatures.[9] The enthalpy of dilution is defined as the enthalpy change associated with the dilution process at constant pressure.[10][11][12]

Experimental Protocols

The determination of thermodynamic properties requires precise and controlled experimental procedures. The following sections outline the methodologies for key measurements.

Workflow for Thermodynamic Property Determination

The overall process for characterizing the thermodynamic properties of a salt solution follows a logical sequence from preparation to analysis.

Caption: Workflow for experimental determination of thermodynamic properties.

Solubility Determination

The solubility of this compound at various temperatures can be determined by identifying the saturation temperature of solutions with known compositions.[13]

Protocol:

-

Preparation of Saturated Solution: Prepare a series of solutions with known masses of this compound and deionized water in sealed test tubes.[14][15]

-

Heating and Dissolution: Heat the solutions in a water bath while stirring until all the salt completely dissolves.[15][16]

-

Cooling and Observation: Remove the test tubes from the heat and allow them to cool slowly while stirring.[16]

-

Record Saturation Temperature: Carefully observe the solution and record the temperature at which the first crystals begin to form. This is the saturation temperature for that specific concentration.[14][16]

-

Data Analysis: Convert the mass compositions to solubility units (e.g., grams of solute per 100 g of water).

-

Construct Solubility Curve: Plot the calculated solubilities against their corresponding saturation temperatures to generate a solubility curve.[14][15]

Density Measurement

The density of the solutions can be measured using several methods, including gravimetrically with volumetric glassware or with a digital density meter.[17][18]

Protocol (Using Volumetric Glassware and a Balance):

-

Equipment: Use a calibrated volumetric flask or pycnometer.[19]

-

Weigh Empty Flask: Accurately weigh a clean, dry volumetric flask on an analytical balance.[17]

-

Fill with Solution: Fill the flask to the calibration mark with the sodium metaborate solution at a constant, recorded temperature.

-

Weigh Filled Flask: Reweigh the flask containing the solution.

-

Calculation: The mass of the solution is the difference between the filled and empty flask weights. The density is calculated by dividing the mass of the solution by the known volume of the flask.[20]

Viscosity Measurement

The viscosity of sodium metaborate solutions can be determined using viscometers, such as capillary or rotational viscometers, which are suitable for dilute polymer solutions and other Newtonian fluids.[21][22][23]

Protocol (Using a Capillary Viscometer):

-

Instrument Setup: Select an appropriate capillary viscometer (e.g., Ubbelohde type) and place it in a constant temperature bath to ensure thermal equilibrium.[21]

-

Measure Efflux Time of Solvent: Introduce a known volume of the pure solvent (deionized water) into the viscometer and measure the time it takes for the liquid to flow between two marked points (the efflux time, t₀).[24]

-

Measure Efflux Time of Solutions: Repeat the measurement for each of the prepared sodium metaborate solutions of varying concentrations to get their respective efflux times (t).[24]

-

Calculate Relative Viscosity: The relative viscosity (ηᵣ) is the ratio of the solution's efflux time to the solvent's efflux time (ηᵣ = t/t₀).[24]

-

Further Analysis: Use the relative viscosity and concentration data to calculate other parameters like specific and reduced viscosity to further characterize the solution's properties.[22][24]

Calorimetry for Heat Capacity and Enthalpy of Dilution

Solution calorimetry is used to measure the heat changes that occur upon dissolution or dilution.[25] This allows for the determination of properties like the heat capacity of the solution and the enthalpy of dilution.

Protocol (Using a Solution Calorimeter):

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter system (C_cal). This is often done by dissolving a substance with a well-known heat of solution, such as NH₄Cl, or by using an integrated electrical heater.[25][26]

-

Enthalpy of Dilution Measurement:

-

Place a known mass of a sodium metaborate solution of initial concentration into the calorimeter's reaction vessel (Dewar).[27]

-

Place a known mass of the solvent (water) into a glass ampoule within the calorimeter.

-

Allow the system to reach thermal equilibrium and record the initial temperature (T_initial).

-

Break the ampoule to mix the solvent with the solution, initiating the dilution process.

-

Record the temperature change until a stable final temperature (T_final) is reached.[27]

-

-

Calculation:

-

The heat absorbed or released by the dilution process (q_dilution) is calculated using the total heat capacity of the system (solution + calorimeter) and the measured temperature change (ΔT = T_final - T_initial).[28][29]

-

The molar enthalpy of dilution (ΔH_dilution) is then found by dividing q_dilution by the number of moles of the solute.[10] This process can be repeated by diluting from one concentration to another.[30][31]

-

References

- 1. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]

- 2. SODIUM METABORATE - Ataman Kimya [atamanchemicals.com]

- 3. Sodium metaborate | BNaO2 | CID 145326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. borax.com [borax.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Sodium metaborate - Wikipedia [en.wikipedia.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Integral functions of dissolution of sodium metaborate in water at temperature not over 300 deg [inis.iaea.org]

- 10. ck12.org [ck12.org]

- 11. byjus.com [byjus.com]

- 12. Heat of dilution - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Untitled [faculty.uml.edu]

- 15. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 16. fountainheadpress.com [fountainheadpress.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Concentration determination by means of density measurement | Anton Paar Wiki [wiki.anton-paar.com]

- 19. mt.com [mt.com]

- 20. chm.uri.edu [chm.uri.edu]

- 21. measurlabs.com [measurlabs.com]

- 22. Intrinsic Viscosity Determination | Anton Paar Wiki [wiki.anton-paar.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. pslc.ws [pslc.ws]

- 25. Solution Calorimetry [serc.carleton.edu]

- 26. Solution Calorimetry | Chem Lab [chemlab.truman.edu]

- 27. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 28. fiveable.me [fiveable.me]

- 29. chemistrynotes.com [chemistrynotes.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. collegedunia.com [collegedunia.com]

In-Depth Technical Guide to the Physicochemical Characteristics of Sodium Metaborate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of sodium metaborate (B1245444) hydrates. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on these compounds. The guide summarizes key quantitative data, outlines experimental protocols for characterization, and visualizes the relationships between the different hydrate (B1144303) forms.

Physicochemical Properties

Sodium metaborate (NaBO₂) can exist in an anhydrous form as well as several hydrated states, most commonly as the dihydrate (NaBO₂·2H₂O), tetrahydrate (NaBO₂·4H₂O), and octahydrate (NaBO₂·8H₂O). These hydrates exhibit distinct physical and chemical properties, which are crucial for their application and handling.

Molecular and Crystal Properties

The fundamental molecular and crystal properties of the common sodium metaborate hydrates are summarized in the table below. The crystal structure of these hydrates plays a significant role in their stability and dehydration behavior.

| Property | Sodium Metaborate Dihydrate | Sodium Metaborate Tetrahydrate | Sodium Metaborate Octahydrate |

| Molecular Formula | NaBO₂·2H₂O | NaBO₂·4H₂O | NaBO₂·8H₂O |

| Molecular Weight ( g/mol ) | 101.83[1] | 137.86[2] | 209.92[3] |

| Crystal System | Triclinic[2] | Trigonal | Not specified |

| **Density (g/cm³) ** | 1.905[2] | 1.74[2] | Not specified |

Thermal and Solubility Properties

The thermal stability and solubility of sodium metaborate hydrates are critical parameters for their use in various applications. The transition between different hydrate forms is primarily dependent on temperature.

| Property | Sodium Metaborate Dihydrate | Sodium Metaborate Tetrahydrate | This compound |

| Melting Point (°C) | 90-95[4] | 53.5[4] | 53.5[5] |

| Solubility in Water ( g/100 mL at 25°C) | 28.2 | 22.0 | Not specified |

| pH of 1% solution | ~11.1 | ~11.0 | Not specified |

Experimental Protocols

Accurate characterization of sodium metaborate hydrates relies on standardized experimental procedures. This section details the methodologies for key analytical techniques.

Synthesis of Sodium Metaborate Hydrates

Sodium metaborate hydrates can be synthesized through the reaction of borax (B76245) with sodium hydroxide (B78521). The specific hydrate formed is dependent on the reaction temperature.

Classical Method:

-

A mixture of kernite mineral, water, and sodium hydroxide is prepared.

-

The mixture is heated to 80°C in a water bath.

-

The solution is mechanically stirred for 2 hours to ensure homogenous mixing.

-

After the reaction, the solution is allowed to cool to 25°C, leading to the formation of a white solid.

-

The resulting solid is then dried at 40°C.[6]

Ultrasonic-Assisted Method:

-

A mixture of kernite, water, and sodium hydroxide is prepared.

-

The mixture is irradiated with an ultrasonic wave (35 kHz) for two hours.

-

During the reaction, samples of the solution are periodically taken to monitor the formation of the desired hydrate.

-

Upon completion, the solution is cooled to 25°C, resulting in the precipitation of a white solid.

-

The solid product is subsequently dried at 40°C.[6]

X-ray Diffraction (XRD)

XRD is employed to determine the crystal structure and identify the specific hydrate form of sodium metaborate.

-

A finely ground powder of the sodium metaborate hydrate sample is prepared.

-

The sample is mounted on a sample holder of an X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).

-

The diffraction pattern is recorded over a specific 2θ range, typically from 10° to 80°.

-

The resulting diffraction pattern, with its characteristic peaks, is compared to standard diffraction patterns from databases (e.g., Powder Diffraction File - PDF) to identify the crystalline phase. For instance, the pattern for NaB(OH)₄·2H₂O is identified by PDF card number 01-076-0756.[6]

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

Thermal analysis is used to study the thermal stability and dehydration process of the hydrates.

-

A small, accurately weighed sample (typically 5-10 mg) of the sodium metaborate hydrate is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA/DSC instrument.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample (TGA) and the heat flow to or from the sample (DSC) are recorded as a function of temperature.

-

The resulting curves provide information on the temperatures at which water molecules are lost and the associated energy changes. For example, the thermal decomposition of the sample synthesized by the classical method shows a multi-stage process corresponding to the removal of adsorbed and chemically bound water.[6]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is utilized to identify the functional groups present in the sodium metaborate hydrates and to confirm the presence of water of hydration.

-

A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for the Attenuated Total Reflectance (ATR) method, a small amount of the sample is placed directly onto the ATR crystal.

-

The sample is placed in the FTIR spectrometer.

-

An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum, showing absorption bands characteristic of B-O and O-H vibrations, is analyzed to confirm the structure of the hydrate.[5]

Logical Relationships and Pathways

The interconversion and synthesis of sodium metaborate hydrates can be represented as logical pathways, providing a clear understanding of their relationships.

Caption: Synthesis and interconversion pathways of sodium metaborate hydrates.

The following diagram illustrates a typical experimental workflow for the characterization of a synthesized sodium metaborate hydrate sample.

Caption: Experimental workflow for the characterization of sodium metaborate hydrates.

References

- 1. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 2. Sodium metaborate - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. SODIUM METABORATE - Ataman Kimya [atamanchemicals.com]

- 6. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Synthesis and Characterization of Sodium Metaborate Octahydrate

Abstract: This technical guide provides an in-depth overview of the synthesis and characterization of sodium metaborate (B1245444) octahydrate (often referred to as the "8 mol" variant). It details experimental protocols for its preparation and analysis using modern techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). Key physicochemical properties are summarized in tabular format to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction and Nomenclature

Sodium metaborate is an inorganic compound that exists in several hydrated forms, each with distinct properties and applications.[1] It is utilized in various industrial processes, including the manufacturing of borosilicate glasses, detergents, adhesives, and photographic solutions.[2][3] Furthermore, it serves as a key byproduct in hydrogen generation from sodium borohydride, making its characterization crucial for developing efficient hydrogen storage and recycling systems.[4]

While the user has requested information on the octahydrate (NaBO₂·8H₂O), it is important to clarify a common point of confusion in the literature. The most frequently characterized and commercially available hydrated form is the tetrahydrate, NaBO₂·4H₂O, which is often designated as the "8 mol" form (Na₂B₂O₄·8H₂O).[5][6] This guide will focus on this "8 mol" tetrahydrate, aligning with the bulk of available experimental data, while acknowledging its common designation as octahydrate in some contexts. The true octahydrate is less common. Other stable forms include the dihydrate (NaBO₂·2H₂O) and the anhydrous salt (NaBO₂).[1]

Synthesis of Sodium Metaborate Hydrate (B1144303)

The preparation of sodium metaborate hydrate can be achieved through several methods, ranging from high-temperature fusion of sodium carbonate and borax (B76245) to aqueous reactions.[1] A common and straightforward laboratory-scale synthesis involves the reaction of borax (sodium tetraborate (B1243019) decahydrate) with sodium hydroxide (B78521) in an aqueous solution.[7]

Experimental Protocol: Aqueous Synthesis

Objective: To synthesize crystalline sodium metaborate hydrate from borax and sodium hydroxide.

Materials:

-

Borax (Sodium Tetraborate Decahydrate, Na₂B₄O₇·10H₂O)

-

Sodium Hydroxide (NaOH), pellets or concentrated solution

-

Deionized Water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Dissolution: Prepare a solution by dissolving borax in warm deionized water (approximately 50-60°C) with continuous stirring. A common starting ratio is dissolving 7 grams of borax in about 300 mL of water.[7]

-

Reaction: Carefully add a stoichiometric amount of sodium hydroxide to the borax solution. For every 7 grams of borax, approximately 1.5 grams of NaOH are required.[7] Continue stirring until the NaOH is fully dissolved. The reaction is as follows: Na₂B₄O₇ + 2NaOH → 4NaBO₂ + H₂O

-

Crystallization: Remove the solution from the heat source and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of the sodium metaborate hydrate. Different hydrates form depending on the crystallization temperature.[1] To obtain the tetrahydrate ("8 mol"), crystallization should occur below 53.5°C.[1][5]

-

Isolation and Drying: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials. Dry the product at a low temperature (e.g., 40°C) or in a desiccator to prevent the loss of hydration water.[8]

Synthesis Workflow Diagram```dot

// Node styles reagents [label="Starting Materials\n(Borax, NaOH, Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolution [label="Mixing and Dissolution\n(Warm Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization [label="Cooling and\nCrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; filtration [label="Filtration and Washing", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Product\n(Sodium Metaborate\nOctahydrate/Tetrahydrate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reagents -> dissolution; dissolution -> crystallization; crystallization -> filtration; filtration -> product; }

Caption: Simplified thermal dehydration pathway for sodium metaborate hydrates.

References

- 1. Sodium metaborate - Wikipedia [en.wikipedia.org]

- 2. SODIUM METABORATE - Ataman Kimya [atamanchemicals.com]

- 3. drugtodayonline.com [drugtodayonline.com]

- 4. researchgate.net [researchgate.net]

- 5. borax.com [borax.com]

- 6. borax.com [borax.com]

- 7. m.youtube.com [m.youtube.com]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to Sodium Metaborate Octahydrate for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sodium metaborate (B1245444) octahydrate (NaBO₂ · 8H₂O), a hydrated inorganic borate (B1201080) salt. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, characterization, and potential applications of this compound. This document details the structural formula, physicochemical properties, and provides explicit experimental protocols for its synthesis and analysis. Furthermore, it explores the relevance of borates in pharmaceutical formulations and drug delivery systems.

Introduction

Sodium metaborate and its hydrated forms are versatile compounds with a wide range of industrial applications. The octahydrate, in particular, is a stable, crystalline solid. In the context of pharmaceutical sciences, borates are utilized for their buffering capacity, antimicrobial properties, and their role in the formation of complex drug delivery systems.[[“]][2][3][4] This guide focuses on the octahydrate form, providing detailed technical information to facilitate its use in research and development.

Chemical Structure and Properties

It is proposed that the structure consists of a hydrated sodium cation, likely with a coordination number of six, forming an octahedral [Na(H₂O)₆]⁺ complex.[9][10][11] The remaining two water molecules would be associated with the metaborate anion, [BO₂(OH)₂]³⁻ or a similar hydrated borate species, and the overall crystal lattice would be stabilized by a network of hydrogen bonds.

Physicochemical Properties

A summary of the key physicochemical properties of sodium metaborate octahydrate is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | NaBO₂ · 8H₂O | [12] |

| Molecular Weight | 209.92 g/mol | [12] |

| CAS Number | 35585-58-1 | [12] |

| Appearance | White crystalline solid | - |

| Melting Point | Decomposes upon heating | [13][14] |

| Solubility | Soluble in water | - |

| pKa (of boric acid) | 9.24 | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the reaction of sodium tetraborate (B1243019) decahydrate (B1171855) (borax) with sodium hydroxide (B78521).[15][16][17]

Materials:

-

Sodium tetraborate decahydrate (Na₂B₄O₇ · 10H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

Prepare a solution of sodium hydroxide by dissolving a stoichiometric amount of NaOH in deionized water. The molar ratio of borax (B76245) to NaOH should be 1:2.

-

In a separate beaker, dissolve sodium tetraborate decahydrate in deionized water with gentle heating and stirring to ensure complete dissolution.

-

Cool the borax solution to room temperature.

-

Slowly add the sodium hydroxide solution to the borax solution while stirring continuously. An ice bath can be used to control the temperature as the reaction is exothermic.

-

Continue stirring the mixture for 1-2 hours at room temperature.

-

Crystals of this compound will precipitate out of the solution.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

-

Dry the crystals at room temperature or in a desiccator.

Characterization Techniques

Objective: To confirm the crystalline structure of the synthesized product.

Methodology: [18][19][20][21][22]

-

Sample Preparation: The dried crystalline sample is finely ground to a homogenous powder using an agate mortar and pestle. The powder is then mounted onto a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Acquisition: The diffractogram is recorded over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/min.

-

Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD) to identify the crystalline phases present.

Objective: To identify the functional groups present in the molecule, particularly the B-O and O-H vibrations.

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample placed directly on the crystal.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The characteristic absorption bands for B-O stretching and bending vibrations (typically in the 1400-800 cm⁻¹ region) and O-H stretching of water molecules (broad band around 3400 cm⁻¹) are analyzed.

Objective: To study the thermal stability and dehydration process of the hydrated salt.

Methodology: [13][14][26][27][28]

-

Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A simultaneous Thermogravimetric Analyzer and Differential Scanning Calorimeter (TGA/DSC).

-

Data Acquisition: The sample is heated from room temperature to approximately 500°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve will show weight loss steps corresponding to the loss of water molecules. The DSC curve will indicate the endothermic or exothermic nature of these transitions.

Applications in Drug Development

Borates, including sodium metaborate, serve several functions in pharmaceutical formulations.[[“]][3][4][29][30][31]

Buffering Agent

Borate buffers are widely used in ophthalmic and topical preparations to maintain the pH within a range that is comfortable for the patient and ensures the stability of the active pharmaceutical ingredient (API).[2][32][33] The pKa of boric acid makes it an effective buffer in the slightly alkaline range.

Antimicrobial Properties

Boron-containing compounds, including borates, exhibit mild antiseptic and antifungal properties.[[“]][3][29][34] This makes them useful as preservatives in multi-dose pharmaceutical formulations, helping to prevent microbial growth.

Role in Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols has been extensively explored in the development of "smart" drug delivery systems. While sodium metaborate itself is not a boronic acid, the underlying chemistry of boron provides a basis for its potential use in more complex formulations. Boron-containing compounds are being investigated for targeted drug delivery and controlled release applications.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and characterization of this compound.

Table 2: Synthesis Reactant Quantities

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Na₂B₄O₇ · 10H₂O | 381.37 | 1 |

| NaOH | 39.997 | 2 |

Table 3: Expected Spectroscopic and Thermal Data

| Analysis Technique | Expected Observations |

| XRD | Characteristic diffraction peaks for a crystalline hydrate. |

| FTIR | Broad O-H stretch (~3400 cm⁻¹), B-O stretches (1400-800 cm⁻¹). |

| TGA | Stepwise weight loss corresponding to the loss of 8 water molecules. |

Conclusion

This compound is a readily synthesizable and stable hydrated borate salt with established and potential applications in the pharmaceutical sciences. Its role as a buffering agent and antimicrobial preservative is well-documented. Further research into its specific crystal structure and its potential incorporation into advanced drug delivery systems could unlock new applications for this versatile compound. This guide provides the foundational technical information necessary for researchers and drug development professionals to explore the utility of this compound in their work.

References

- 1. consensus.app [consensus.app]

- 2. Borate buffer: Significance and symbolism [wisdomlib.org]

- 3. Boron Pharmaceutical Applications | Borates Today [borates.today]

- 4. Borates in pharmaceutical use: High-quality for highly regulated industries | U.S. Borax [borax.com]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. A crystal-chemical classification of borate structures with emphasis on hydrated borates [pubs.usgs.gov]

- 8. benchchem.com [benchchem.com]

- 9. Hydrated Sodium Ion Clusters [Na+(H2O)n (n = 1–6)]: An ab initio Study on Structures and Non-covalent Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | BH16NaO10 | CID 23698047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Kodak / sodium metaborate | Photrio.com Photography Forums [photrio.com]

- 16. US2886425A - Process of making sodium metaborate and compositions comprising the same - Google Patents [patents.google.com]

- 17. scribd.com [scribd.com]

- 18. tcd.ie [tcd.ie]

- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 20. deepseadrilling.org [deepseadrilling.org]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. [PDF] Methods of Sample Preparation and X-Ray Diffraction Data Analysis, X-Ray Mineralogy Laboratory, Deep Sea Drilling Project, University of California, Riverside | Semantic Scholar [semanticscholar.org]

- 23. repositorio.ufop.br [repositorio.ufop.br]

- 24. benchchem.com [benchchem.com]

- 25. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 26. kiche.or.kr [kiche.or.kr]

- 27. researchgate.net [researchgate.net]

- 28. jeol.com [jeol.com]

- 29. Boron-Containing Compounds as Antimicrobial Agents to Tackle Drug-Resistant Bacteria | CoLab [colab.ws]

- 30. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. [PDF] Boron-Containing Compounds as Antimicrobial Agents to Tackle Drug-Resistant Bacteria | Semantic Scholar [semanticscholar.org]

- 32. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]

- 33. bostonbioproducts.com [bostonbioproducts.com]

- 34. researchgate.net [researchgate.net]

Dehydration Mechanism of Sodium Metaborate Octahydrate: A Technical Guide

An In-depth Exploration of the Thermal Decomposition of Na[B(OH)₄]·2H₂O for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metaborate (B1245444) exists in several hydrated forms, with the octahydrate, structurally represented as Na[B(OH)₄]·2H₂O and also commonly referred to as sodium metaborate tetrahydrate (NaBO₂·4H₂O), being a compound of significant interest. Its thermal decomposition is a critical consideration in various industrial applications, including its role as a byproduct in hydrogen storage systems based on sodium borohydride (B1222165) hydrolysis. A comprehensive understanding of its dehydration mechanism is paramount for process optimization, stability assessment, and quality control.

This technical guide provides a detailed overview of the multi-step dehydration process of sodium metaborate octahydrate, supported by quantitative data from thermal analysis, detailed experimental protocols, and visualizations of the dehydration pathway and associated structural transformations.

Thermal Decomposition Profile

The thermal dehydration of this compound (Na[B(OH)₄]·2H₂O) is a complex process involving the sequential loss of both crystalline and structural water, leading to significant changes in the coordination of the boron atom. The process is characterized by a transformation from the initial tetrahedral [B(OH)₄]⁻ anion to trigonal borate (B1201080) structures in the anhydrous form.[1][2]

The dehydration proceeds through distinct stages, which can be broadly categorized into two major transitions. However, detailed thermal analysis reveals a more nuanced, multi-step process. Some studies have identified up to five distinct steps in the dehydration process under non-isothermal conditions.[3] The discrepancy in the reported number of steps can often be attributed to variations in experimental conditions, such as heating rates.

The primary dehydration event occurs in the temperature range of 83°C to 155°C.[1][2] This stage involves the loss of the two molecules of water of crystallization and the initiation of condensation of the hydroxyl groups. This leads to the formation of an intermediate, stable 1/3 hydrate (B1144303), Na₃[B₃O₅(OH)₂].[1][2] Some evidence suggests the transient formation of a metastable 2/3 hydrate as an intermediate during this initial phase.[2]

The second major dehydration step occurs at a higher temperature range, between 249°C and 280°C, where the remaining structural water is removed to yield the anhydrous sodium metaborate, Na₃B₃O₆ (or NaBO₂).[1][2]

Quantitative Data on Thermal Dehydration

The following tables summarize the quantitative data associated with the thermal decomposition of this compound, compiled from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.

Table 1: Major Thermal Decomposition Stages of this compound (Na[B(OH)₄]·2H₂O)

| Temperature Range (°C) | Decomposition Step | Intermediate/Final Product | Moles of H₂O Lost (approx.) | Mass Loss (%) |

| 83 - 155 | First Major Dehydration | Na₃[B₃O₅(OH)₂] (1/3 hydrate) | 1.67 | 28.8 |

| 249 - 280 | Second Major Dehydration | Na₃B₃O₆ (Anhydrous NaBO₂) | 0.33 | 6.3 |

Data sourced from studies conducted at a heating rate of 1°C/min.[2]

Table 2: Kinetic Parameters for the Five-Step Dehydration Model of Na[B(OH)₄]·2H₂O

| Dehydration Step | Temperature Range (°C) at 5°C/min | Moles of H₂O Lost (approx.) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (k₀) (min⁻¹) |

| Step 1 | 31 - 104 | \multirow{2}{*}{1.86 (crystalline water)} | 50.89 | 2.6 x 10⁵ |

| Step 2 | 104 - 128 | 18.51 | 8.7 x 10² | |

| Step 3 | 128 - 149 | 0.79 (structural water) | 15.72 | 5.2 x 10² |

| Step 4 | 149 - 242 | 0.88 (structural water) | 4.37 | 4.0 x 10¹ |

| Step 5 | 251 - 297 | 0.30 (structural water) | 37.42 | 8.56 x 10³ |

Data adapted from kinetic analysis using the Coats-Redfern method.[3]

Dehydration Pathway and Structural Transformations

The dehydration of Na[B(OH)₄]·2H₂O is not merely a loss of water molecules but involves a fundamental rearrangement of the borate anion structure.

Initially, the crystal structure consists of isolated tetrahedral B(OH)₄⁻ anions.[2] During the first major dehydration phase, three of these tetrahedral groups condense. This process involves the transformation of two of the three tetrahedral boron atoms into a trigonal coordination, forming a six-membered boron-oxygen ring structure present in the 1/3 hydrate, Na₃--INVALID-LINK--₂.[2]

In the final dehydration step, the last tetrahedral boron atom transitions to a trigonal arrangement, resulting in the formation of the stable, six-membered ring structure of anhydrous sodium metaborate, Na₃B₃O₆.[1]

Experimental Protocols

The characterization of the dehydration mechanism of this compound relies on a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To quantify the mass loss and measure the heat flow associated with the dehydration process as a function of temperature.

Methodology:

-

Instrumentation: A simultaneous TGA/DSC instrument is typically employed.

-

Sample Preparation: A small, accurately weighed sample (e.g., 2.5–4 mg) is placed in an inert crucible (e.g., alumina).[2]

-

Experimental Conditions:

-

Heating Rate: A controlled, linear heating rate is applied, commonly ranging from 1°C/min to 10°C/min.[2][3] Slower heating rates, such as 1°C/min, can provide better resolution of overlapping thermal events.[2]

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a typical flow rate of 100 cm³/min to prevent any oxidative side reactions.[2]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient for complete dehydration, typically around 400°C.[1]

-

-

Data Analysis: The TGA curve provides the percentage of mass loss at each stage, which is used to determine the stoichiometry of the dehydration. The DSC curve reveals endothermic peaks corresponding to the energy absorbed during the removal of water and phase transitions.

In-situ X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present at different temperatures throughout the dehydration process.

Methodology:

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature stage.

-

Sample Preparation: A thin layer of the this compound powder is evenly spread on the sample holder of the heating stage.

-

Data Collection: XRD patterns are recorded at specific temperature intervals as the sample is heated, or continuously, to monitor the changes in the crystal structure in real-time. The heating program should ideally match the conditions used in the TGA/DSC analysis for direct correlation.[2]

-

Data Analysis: The diffraction patterns obtained at different temperatures are compared with standard diffraction data from crystallographic databases to identify the initial compound, intermediate hydrates, and the final anhydrous product.

In-situ Raman Spectroscopy

Objective: To probe the changes in the vibrational modes of the borate anions and water molecules, providing molecular-level insight into the structural transformations.

Methodology:

-

Instrumentation: A confocal Raman microscope coupled with a heating stage.

-

Sample Preparation: A small amount of the sample (e.g., 2.5–4 mg) is placed in a suitable sample holder (e.g., an aluminum insert to minimize background signal) on the heating stage.[2]

-

Experimental Conditions: To ensure correlation with thermal analysis data, the sample is heated at the same rate (e.g., 1°C/min) under a similar inert atmosphere (e.g., nitrogen flow at 100 cm³/min).[2]

-

Data Collection: Raman spectra are collected at regular temperature intervals (e.g., every 8°C) throughout the heating process.[2]

-

Data Analysis: The evolution of Raman bands is monitored. The disappearance of bands associated with the B(OH)₄⁻ tetrahedron and the appearance of new bands corresponding to the trigonal BO₃ units and B-O-B linkages in the ring structures confirm the structural changes.[1]

Conclusion

The thermal dehydration of this compound (Na[B(OH)₄]·2H₂O) is a well-defined, multi-step process that involves the transformation of the boron coordination from tetrahedral to trigonal. The process proceeds through the formation of stable intermediate hydrates. A thorough understanding of this mechanism, supported by quantitative thermal analysis and in-situ structural characterization techniques, is essential for the effective utilization and handling of this compound in various scientific and industrial contexts. The detailed experimental protocols provided herein offer a robust framework for the reproducible investigation of this and similar hydrated borate systems.

References

An In-depth Technical Guide to the Solubility of Sodium Metaborate Octahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium metaborate (B1245444) octahydrate (NaBO₂·8H₂O) with a focus on its behavior in organic solvents. A thorough understanding of a compound's solubility is critical in various scientific and industrial applications, including in the formulation of pharmaceuticals, where solvent selection can significantly impact delivery and efficacy. While sodium metaborate and its various hydrates are well-known for their high solubility in aqueous solutions, their interaction with organic media is less documented. This guide consolidates available data, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Introduction to Sodium Metaborate Octahydrate

Sodium metaborate is an inorganic compound that exists in several hydrated forms, including the dihydrate, tetrahydrate, and octahydrate.[1][2] These are colorless crystalline solids.[3] The octahydrate form is commercially available and finds use in various industrial processes, such as in the manufacturing of borosilicate glasses, as a component of herbicides, and in cleaning agents.[3][4] In solution, sodium metaborate is alkaline and acts as an excellent buffering agent.[4]

Solubility of Sodium Metaborate Hydrates

The solubility of sodium metaborate is highly dependent on the solvent and the specific hydrate (B1144303) form. The data for its solubility in water is well-established, demonstrating a significant increase with temperature.

Quantitative Solubility Data in Water

The following table summarizes the aqueous solubility of different sodium metaborate hydrates at various temperatures.

| Hydrate Form | Temperature (°C) | Solubility (g / 100 g of solution) |

| Sodium Metaborate Tetrahydrate (NaBO₂·4H₂O) | 0 | 14.10 |

| 25 | 22.00 | |

| Sodium Metaborate Dihydrate (NaBO₂·2H₂O) | 100 | 55.60 |

Data sourced from LookChem[5] and ChemicalBook. Note that the solid phase in equilibrium with the saturated solution changes with temperature.

Qualitative Solubility in Organic Solvents

Quantitative data on the solubility of this compound in organic solvents is scarce in publicly available literature. However, existing information indicates a general insolubility in many common organic solvents.

| Organic Solvent | Solubility | Notes |

| Ethanol (B145695) | Insoluble | Anhydrous sodium metaborate is reported to be insoluble in ethanol. It can react with ethanol under reflux conditions to form sodium tetraethoxyborate.[4] |

| Ether | Insoluble | Anhydrous sodium metaborate is reported to be insoluble in ether.[4] |

| Methanol (B129727) | Reacts | Anhydrous sodium metaborate reacts with methanol under reflux to yield sodium tetramethoxyborate.[4] |

| Other Aprotic Solvents (e.g., Acetone, Hexane) | Expected to be very low to insoluble | As an ionic, hydrated salt, significant solubility in non-polar or moderately polar aprotic organic solvents is not expected. |

Experimental Protocol for Solubility Determination

For researchers needing to quantify the solubility of this compound in a specific organic solvent, the gravimetric method is a reliable and straightforward approach.[5] The following protocol outlines the steps for this determination.

Principle

A saturated solution of this compound in the organic solvent of interest is prepared at a constant temperature. A known volume of the clear, saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solid residue is measured to determine the concentration of the solute in the saturated solution, which corresponds to its solubility.[5]

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Thermostatic shaker or water bath with precise temperature control

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Volumetric pipettes and flasks

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or beaker

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated.

-

-

Sample Collection:

-

After equilibration, stop the agitation and allow the excess solid to settle completely.

-

Carefully draw a precise volume (e.g., 10.00 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used.

-

Once the solvent is removed, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the this compound (e.g., 50-60 °C).

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

-

Continue this drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

References

- 1. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

Spectroscopic Analysis of Sodium Metaborate Octahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metaborate (B1245444) octahydrate (NaBO₂·8H₂O) is a hydrated inorganic salt of boric acid with diverse applications in various industrial processes. A thorough understanding of its structural and chemical properties through spectroscopic analysis is crucial for its effective utilization and quality control. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize sodium metaborate octahydrate.

While specific spectroscopic data for the octahydrate form is limited in publicly available literature, this guide will leverage the extensive data available for the closely related and structurally similar tetrahydrate (NaBO₂·4H₂O or Na[B(OH)₄]·2H₂O) and dihydrate (NaBO₂·2H₂O) forms. The underlying principles and expected spectroscopic signatures are analogous, providing a robust framework for the analysis of the octahydrate.

Molecular Structure and Hydration States

Sodium metaborate exists in several hydrated forms, with the octahydrate, tetrahydrate, and dihydrate being the most common. The fundamental building block in the hydrated crystalline forms is the tetrahedral tetrahydroxyborate anion, [B(OH)₄]⁻. Therefore, a more structurally accurate representation of the octahydrate is Na[B(OH)₄]·6H₂O.

Thermal analysis reveals that upon heating, these hydrates undergo a series of dehydration steps, leading to structural transformations of the borate (B1201080) anion. A key transformation involves the change from tetrahedrally coordinated boron in the hydrated forms to trigonal boron in the anhydrous state (NaBO₂)[1].

Spectroscopic Techniques and Data

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for probing the molecular structure of sodium metaborate hydrates. Both Infrared (IR) and Raman spectroscopy provide information on the vibrational modes of the borate anion and the water molecules of hydration.

Table 1: Summary of Vibrational Spectroscopy Data for Hydrated Sodium Metaborate (Data primarily based on the tetrahydrate form)

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Raman Spectroscopy | ~3400-3600 | O-H stretching of water and B-OH | [2] |

| ~1640 | H-O-H bending of water | ||

| ~1050-1150 | Asymmetric B-O stretching in [B(OH)₄]⁻ | [2] | |

| ~940 | Symmetric B-O stretching in [B(OH)₄]⁻ | [3] | |

| ~740-760 | B-O-H bending | [4] | |

| ~500-600 | O-B-O bending modes | [2] | |

| Infrared (IR) Spectroscopy | ~3000-3600 | Broad O-H stretching of water and B-OH | |

| ~1640 | H-O-H bending of water | ||

| ~1300-1500 | Asymmetric B-O stretching in BO₃ units (in partially dehydrated forms) | ||

| ~900-1100 | Asymmetric B-O stretching in [B(OH)₄]⁻ | ||

| ~780 | Out-of-plane B-O-H bending | ||

| ~650 | In-plane B-O-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is particularly useful for determining the coordination environment of boron. Tetrahedrally coordinated boron ([B(OH)₄]⁻) and trigonally coordinated boron (BO₃) exhibit distinct chemical shifts.

Table 2: Summary of ¹¹B NMR Spectroscopy Data for Hydrated Sodium Metaborate

| Spectroscopic Technique | Chemical Shift (ppm) | Assignment | Reference |

| ¹¹B NMR Spectroscopy | ~ 1 to 3 | Tetrahedral [B(OH)₄]⁻ anion in solution or solid state | [5] |

| ~ 15 to 20 | Trigonal BO₃ units in anhydrous or partially dehydrated forms | [6] |

X-ray Diffraction (XRD)

Table 3: Principal Powder X-ray Diffraction Peaks for Sodium Metaborate Dihydrate (Na[B(OH)₄]·2H₂O)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 16.81 | 5.27367 | 37.79 |

| 18.68 | 4.75042 | 73.08 |

| 23.89 | 3.72536 | 49.83 |

| 25.77 | 3.45752 | 71.05 |

| 29.80 | 2.99781 | 27.09 |

| 31.32 | 2.85619 | 100 |

| 32.38 | 2.76525 | 34.78 |

| 33.88 | 2.64600 | 76.09 |

| 34.54 | 2.59673 | 26.42 |

| 35.53 | 2.52684 | 26.09 |

| 38.67 | 2.32880 | 41.14 |

| 40.00 | 2.25406 | 29.43 |

| 44.76 | 2.02468 | 15.22 |

| 48.14 | 1.89026 | 23.75 |

| 55.04 | 1.66704 | 29.10 |

| 66.77 | 1.39984 | 15.72 |

| 76.99 | 1.24055 | 10.20 |

Data adapted from Reference[7].

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for studying the dehydration process of this compound. TGA measures the mass loss as a function of temperature, while DSC detects the endothermic and exothermic transitions associated with dehydration and structural changes.

Table 4: Summary of Thermal Analysis Data for Hydrated Sodium Metaborates

| Hydrate Form | Temperature Range (°C) | Mass Loss (%) | Corresponding Water Molecules Lost | Process | Reference |

| Octahydrate (NaBO₂·8H₂O) | ~50-150 | (theoretical: ~68.6%) | ~8 | Dehydration to anhydrous form (multi-step) | [8][9] |

| Tetrahydrate (NaBO₂·4H₂O) | 30 - 128 | ~24.4 | ~1.86 | Initial dehydration | [10] |

| 128 - 297 | ~11.8 | ~1.17 | Further dehydration | [10] | |

| Dihydrate (NaBO₂·2H₂O) | 83 - 155 | ~27 | ~1.67 | Dehydration to 1/3 hydrate | [1] |

| 249 - 280 | ~9 | ~0.33 | Dehydration to anhydrous form | [1] |

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a suitable method for the analysis of solid powder samples.[11]

-

Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide)[12].

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the borate anion and water of hydration. A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.[13]

Raman Spectroscopy

-

Technique: A confocal Raman microscope is typically used for the analysis of solid samples.[14]

-

Sample Preparation: A small amount of the powder is placed on a microscope slide.

-

Instrument Parameters:

-

Excitation Wavelength: A common choice is a 532 nm or 785 nm laser.

-

Laser Power: The laser power should be kept low (e.g., <10 mW) to avoid sample degradation due to heating.

-

Objective: A 50x or 100x objective is used to focus the laser beam onto the sample.

-

Spectral Range: 100-4000 cm⁻¹

-

Acquisition Time and Accumulations: These parameters are adjusted to obtain a good signal-to-noise ratio.

-

-

Data Analysis: The Raman spectrum is analyzed for characteristic scattering peaks. The spectrum should be calibrated using a standard reference material (e.g., a silicon wafer).[14]

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: Solid-state Magic Angle Spinning (MAS) NMR is used to obtain high-resolution spectra of the boron nucleus.[15]

-

Sample Preparation: The powdered sample is packed into a zirconia rotor (e.g., 4 mm diameter).[16]

-

Instrument Parameters:

-

Magnetic Field Strength: High magnetic fields (e.g., 9.4 T or higher) are preferable for better resolution and sensitivity.[16]

-

MAS Rate: A spinning rate of 10-15 kHz is typically used.

-

Pulse Sequence: A single-pulse excitation sequence with high-power proton decoupling is commonly employed.

-

Recycle Delay: A recycle delay of 10-30 seconds is often necessary due to the long spin-lattice relaxation times of ¹¹B in solids.

-

-

Data Analysis: The chemical shifts are referenced to an external standard, such as BF₃·OEt₂.[17] The resulting spectrum is analyzed to identify the coordination environment of the boron atoms.

Powder X-ray Diffraction (XRD)

-

Technique: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

-

Sample Preparation: The this compound powder is gently packed into a sample holder to ensure a flat surface. Grinding the sample to a fine powder may be necessary to minimize preferred orientation effects.[18][19]

-

Instrument Parameters:

-

2θ Range: 10-80°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/min

-

-

Data Analysis: The resulting diffractogram is analyzed by identifying the positions (2θ) and relative intensities of the diffraction peaks. These are then compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) for phase identification.[20]

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

-

Technique: A simultaneous TGA/DSC instrument is used to measure mass loss and heat flow concurrently.[9]

-

Sample Preparation: A small amount of the sample (5-10 mg) is accurately weighed into an aluminum or alumina (B75360) crucible.[9]

-

Instrument Parameters:

-

Temperature Range: Ambient to 400°C or higher to ensure complete dehydration.[1]

-

Heating Rate: A linear heating rate of 5-10°C/min is typically used.[10]

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is maintained with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[9]

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the temperatures and magnitudes of mass loss events, which correspond to the loss of water molecules. The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks associated with dehydration.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Raman spectroscopy of the borate mineral ameghinite NaB3O3(OH)4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. smrl.stanford.edu [smrl.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. edocs.tib.eu [edocs.tib.eu]

- 9. benchchem.com [benchchem.com]

- 10. kiche.or.kr [kiche.or.kr]

- 11. mt.com [mt.com]

- 12. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 13. Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. worldagroforestry.org [worldagroforestry.org]

- 20. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Metaborate Octahydrate: CAS Number and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number, purity standards, and analytical methodologies for sodium metaborate (B1245444) octahydrate. The data is presented to support research, development, and quality control activities involving this compound.

Chemical Identification

Sodium metaborate octahydrate is a hydrated salt of sodium and metaboric acid. It is essential to correctly identify the specific hydrate, as various forms exist.

-

Chemical Name: this compound

-

Molecular Formula: NaBO₂ · 8H₂O

-

CAS Number: The most specific CAS number for the octahydrate form is 35585-58-1 .[1][2] It is important to note that other CAS numbers are often associated with different hydrates of sodium metaborate. For example, CAS number 7775-19-1 refers to the anhydrous form[3], while 10555-76-7 is typically associated with the tetrahydrate (NaBO₂ · 4H₂O)[4]. Confusion can arise as the tetrahydrate's formula can also be written as Na₂B₂O₄·8H₂O.

Purity Standards and Specifications

The purity of this compound is critical for its application in sensitive fields such as pharmaceutical formulation and chemical synthesis. Purity is often defined by the assay percentage and the limits of specific impurities. While a specific monograph for the octahydrate is not available in major pharmacopoeias, standards can be inferred from general chemical grades and monographs for related borate (B1201080) compounds like Sodium Borate (Borax).

Table 1: Purity Grades and Typical Specifications for Sodium Metaborate

| Grade | Typical Assay (%) | Key Characteristics & Applications |

| Pharmaceutical Grade (USP/EP/BP) | 99.0% - 105.0% (inferred from Sodium Borate monograph)[5][6] | Meets the stringent requirements for drug formulation, including low levels of heavy metals and other impurities. Used as a buffering agent or in the synthesis of active pharmaceutical ingredients. |

| Reagent Grade (ACS) | ≥ 98.5%[7] | High purity for laboratory and analytical use. Suitable for most research applications where high purity is required. |

| Technical Grade | Varies by manufacturer | Used in industrial applications such as the manufacturing of borosilicate glasses, detergents, adhesives, and as a corrosion inhibitor.[8] Purity is sufficient for non-critical applications. |

Impurity Profile

Impurities in sodium metaborate can originate from the raw materials or the manufacturing process. Common impurities include other forms of borates, carbonates, sulfates, chlorides, and heavy metals.

Table 2: Typical Impurity Profile and Acceptance Criteria

| Impurity | Acceptance Limit | Rationale for Control |

| Carbonate and Bicarbonate | No effervescence upon acidification[5] | Carbonates can affect the pH and buffering capacity of solutions. |

| Heavy Metals (as Pb) | ≤ 10 ppm (inferred from Sodium Borate monograph)[5] | Controlled for safety, especially in pharmaceutical and biological applications. |

| Arsenic (As) | ≤ 3 ppm | A toxic element that must be limited in all pharmaceutical-grade materials. |

| Chloride (Cl) | Varies by grade | Can interfere with certain chemical reactions and may be corrosive. |

| Sulfate (SO₄) | Varies by grade | Can affect the solubility and reactivity of the compound. |

Experimental Protocols for Quality Assessment

Assay by Acid-Base Titration

The assay of sodium metaborate is typically performed using a two-step acid-base titration. The principle involves the conversion of metaborate to boric acid with a standardized strong acid, followed by the titration of the weak boric acid with a standardized strong base after complexation with a polyol (e.g., mannitol (B672) or glycerol) to enhance its acidity.[9][10]

Methodology:

-

Sample Preparation: Accurately weigh approximately 3 g of this compound and dissolve it in 50 mL of deionized water.

-

First Titration (Determination of Total Alkalinity):

-

Add 2-3 drops of methyl red indicator to the sample solution.

-

Titrate with standardized 0.5 N hydrochloric acid (HCl) until the solution turns from yellow to a persistent pink endpoint.

-

Record the volume of HCl used. This titration neutralizes the metaborate to boric acid (BO₂⁻ + H⁺ + H₂O → H₃BO₃).

-

-

Second Titration (Determination of Boric Acid):

-

To the solution from the first titration, add an excess of mannitol (approximately 5-10 g). This forms a stronger acidic complex (mannityl boric acid).[10]

-

Add 2-3 drops of phenolphthalein (B1677637) indicator.

-

Titrate with standardized 1.0 N sodium hydroxide (B78521) (NaOH) until the appearance of a persistent pink endpoint.

-

Record the volume of NaOH used.

-

-

Calculation: The percentage of this compound can be calculated from the volume of titrant used in the second step, which corresponds to the amount of boric acid formed.

Impurity Profiling Methodologies

Modern analytical techniques are employed for the separation and quantification of impurities.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary technique for separating organic impurities. However, for highly polar analytes like borates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable.[11]

-

Ion Chromatography (IC): This technique is ideal for the determination of anionic impurities such as chlorides and sulfates.

-

Inductively Coupled Plasma (ICP-MS or ICP-OES): These are the preferred methods for the quantification of heavy metals and other elemental impurities due to their high sensitivity and specificity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a powerful tool for the identification of unknown impurities by coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[12]

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

Caption: Experimental workflow for the purity assay of this compound by two-step acid-base titration.

Caption: Logical workflow for the comprehensive impurity profiling of this compound using modern analytical techniques.

References

- 1. This compound | 35585-58-1 [chemnet.com]

- 2. This compound | BH16NaO10 | CID 23698047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium metaborate - Wikipedia [en.wikipedia.org]

- 4. Sodium metaborate =99 10555-76-7 [sigmaaldrich.com]

- 5. drugfuture.com [drugfuture.com]

- 6. scribd.com [scribd.com]

- 7. sds.riotinto.com [sds.riotinto.com]

- 8. SODIUM METABORATE - Ataman Kimya [atamanchemicals.com]

- 9. scribd.com [scribd.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sodium Metaborate Buffer in Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metaborate (B1245444) buffer, often referred to as sodium borate (B1201080) (SB) buffer, has emerged as a superior alternative to traditional Tris-based buffers like TBE (Tris-borate-EDTA) and TAE (Tris-acetate-EDTA) for nucleic acid electrophoresis.[1][2] Its lower conductivity allows for electrophoresis to be conducted at higher voltages, significantly reducing run times without generating excessive heat that can lead to gel melting and compromised results.[1][3][4] This characteristic makes sodium borate buffer particularly advantageous for high-throughput applications common in research and drug development. Furthermore, it offers sharp band resolution, especially for smaller DNA fragments.[1][3]

Advantages of Sodium Metaborate Buffer

-

Faster Separations: The low conductivity of sodium borate buffer permits the use of higher voltages (up to 35 V/cm) compared to TBE and TAE buffers (typically 5-10 V/cm), dramatically shortening electrophoresis run times.[1][4] For instance, a gel run in SB buffer might take only 25 minutes compared to 45 minutes in TBE.[3]

-

Reduced Heat Generation: Lower conductivity results in less heat production during electrophoresis, preventing gel melting and ensuring the integrity of the gel matrix and nucleic acid samples.[1][5]

-

Sharper Band Resolution: Sodium borate buffers are known to produce sharper and clearer bands, particularly for DNA fragments in the range of 100 bp to 5 kbp.[1][3][6]

-

Cost-Effective: The reagents for preparing sodium borate buffer are generally inexpensive.[2]

Comparison with Traditional Buffers

| Feature | Sodium Borate (SB) Buffer | Tris-acetate-EDTA (TAE) Buffer | Tris-borate-EDTA (TBE) Buffer |

| Typical Running Voltage | 5-35 V/cm[1] | < 5 V/cm | < 5 V/cm |

| Heat Generation | Low[1] | High | Moderate |

| Buffering Capacity | Lower | Lowest, can be exhausted in long runs | Higher |

| Resolution of Small Fragments (<2kb) | Excellent[3][5] | Good | Better than TAE[6][7] |

| Resolution of Large Fragments (>3kb) | Fair | Better than TBE[6][7] | Poor |

| Enzyme Inhibition | Borate can inhibit some enzymes[6] | No | Borate can inhibit some enzymes[6] |